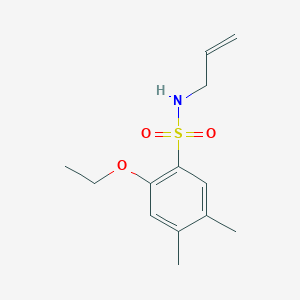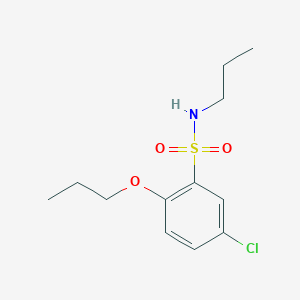
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as ADMS or NSC 34936, is a chemical compound that has been studied for its potential use as a drug. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, which may explain the observed effects of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide.
Biochemical and Physiological Effects:
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines. Additionally, N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to have antioxidant effects and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity. Additionally, it has been shown to have anticancer and anti-inflammatory effects, which make it a promising candidate for further research. However, there are also limitations to using N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and there may be potential side effects that have not yet been identified.
Direcciones Futuras
There are several future directions for research on N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify potential targets for its anticancer and anti-inflammatory effects. Additionally, it may be useful to explore the potential side effects of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide and to investigate its potential use in combination with other drugs. Finally, N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide may also have potential applications in other areas, such as neuroprotection or cardiovascular disease. Further research is needed to fully understand the potential of N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide as a drug.
Métodos De Síntesis
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide can be synthesized by reacting 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been described in various research articles and has been shown to yield high purity N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide.
Propiedades
Nombre del producto |
N-allyl-2-ethoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
2-ethoxy-4,5-dimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-11(4)10(3)8-12(13)17-6-2/h5,8-9,14H,1,6-7H2,2-4H3 |
Clave InChI |
MFCZVQGKTCWSJX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC=C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)


![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)